(2R,6R)-6-[(3S,7R,8S,9S,10R,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid
Description
The compound (2R,6R)-6-[(3S,7R,8S,9S,10R,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid is a steroid derivative characterized by a cyclopenta[a]phenanthrene core. Key structural features include:
- Two hydroxyl groups at positions 3 and 6.
- Methyl groups at positions 10 and 12.
- A (2R,6R)-2-methylheptanoic acid side chain at position 17.
Properties
IUPAC Name |
(2R,6R)-6-[(3S,7R,8S,9S,10R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-24,28-29H,5-14H2,1-4H3,(H,30,31)/t16-,17-,19+,20-,21+,22+,23+,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJSAWZGYQXRBS-WMYDBBFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,6R)-6-[(3S,7R,8S,9S,10R,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid is a complex organic molecule that has gained attention for its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The chemical structure of the compound indicates that it belongs to a class of steroids and steroid derivatives. The presence of multiple hydroxyl groups suggests potential interactions with biological systems through mechanisms such as receptor binding and modulation of enzymatic activities.
Antioxidant Activity
Research has shown that compounds with similar structures exhibit significant antioxidant properties. For instance:
- A study highlighted the inhibition of DPPH and ABTS radicals by related compounds at concentrations as low as 767.09 µg/mL and 157.16 µg/mL respectively . This suggests that the compound may also possess comparable antioxidant capabilities.
Anti-inflammatory Effects
The anti-inflammatory potential is crucial for therapeutic applications:
- The compound's structural features may allow it to modulate inflammatory pathways. In related studies on similar compounds from natural sources like Eunicella corals, significant anti-inflammatory effects were observed with IC50 values around 198.70 µg/mL against albumin denaturation .
Antiproliferative Activity
The antiproliferative effects of this compound have been investigated in various cancer cell lines:
- In vitro studies demonstrated that extracts containing similar steroidal compounds exhibited IC50 values ranging from 0.82 µg/mL to over 200 µg/mL against several carcinoma cell lines . This indicates a potential for the compound to inhibit cancer cell proliferation effectively.
Study on Eunicella Extracts
A detailed study on extracts from Eunicella corals revealed:
- The extracts showed notable cytotoxic effects against human fibroblasts and various carcinoma cell lines. The most potent fractions exhibited IC50 values comparable to standard chemotherapeutic agents like 5-fluorouracil (5-FU), underscoring the therapeutic potential of compounds derived from similar structures .
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Metrics
Computational tools like Tanimoto coefficients and Dice indexes are widely used to quantify molecular similarity. For example:
- The Tanimoto coefficient compares bit vectors of molecular fingerprints, with values >0.8 indicating high similarity .
- The maximal common subgraph (MCS) algorithm identifies shared structural motifs, such as the cyclopenta[a]phenanthrene core and methyl/heptanoic acid side chains .
Table 1: Structural Comparison Using Tanimoto Coefficients
A. Carboxylic Acid vs. Ester/Ketone Side Chains
- Biological Activity : Carboxylic acid derivatives often exhibit enhanced binding to proteins like albumin or nuclear receptors (e.g., FXR, LXR) compared to esters or ketones .
B. Hydroxylation Patterns
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
